molecular formula C16H24BrNO B14590248 3-(2-Propyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide CAS No. 61321-21-9

3-(2-Propyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide

Cat. No.: B14590248
CAS No.: 61321-21-9
M. Wt: 326.27 g/mol
InChI Key: DSOXHNSQLYYYFK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Propyl-2-azabicyclo[3.2.1]octan-5-yl)phenol typically involves intramolecular cyclization and rearrangements, such as the Beckmann rearrangement . The process begins with the preparation of the azabicyclo[3.2.1]octane core, which is then functionalized to introduce the phenol group. Common reagents used in these reactions include palladium catalysts and aziridines .

Industrial Production Methods

Industrial production of this compound may involve flow chemistry techniques to ensure efficient and scalable synthesis. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Propyl-2-azabicyclo[3.2.1]octan-5-yl)phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

Properties

CAS No.

61321-21-9

Molecular Formula

C16H24BrNO

Molecular Weight

326.27 g/mol

IUPAC Name

3-(2-propyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide

InChI

InChI=1S/C16H23NO.BrH/c1-2-9-17-10-8-16(7-6-14(17)12-16)13-4-3-5-15(18)11-13;/h3-5,11,14,18H,2,6-10,12H2,1H3;1H

InChI Key

DSOXHNSQLYYYFK-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC2(CCC1C2)C3=CC(=CC=C3)O.Br

Origin of Product

United States

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